3-Ethoxyspiro[3.3]heptan-1-one
Overview
Description
“3-Ethoxyspiro[3.3]heptan-1-one” is a chemical compound with the CAS Number: 1354954-20-3 . It has a molecular weight of 154.21 . It is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC Name for this compound is 3-ethoxyspiro[3.3]heptan-1-one . The InChI Code is 1S/C9H14O2/c1-2-11-8-6-7(10)9(8)4-3-5-9/h8H,2-6H2,1H3 . The InChI key is PDRJCMWIKNTFEA-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“3-Ethoxyspiro[3.3]heptan-1-one” is a liquid at room temperature . The compound is stored at room temperature .
Scientific Research Applications
Electrochemistry and Redox Properties
3-Ethoxyspiro[3.3]heptan-1-one and related spirolactones have been studied for their electrochemical properties. Research demonstrates the notable redox properties of these compounds, highlighting their potential in electrochemical applications. For instance, the study of a tetraphenyl spirolactone revealed multiple irreversible reduction steps, indicating complex electron transfer processes and potential for electrochemical innovation (Mattiello & Rampazzo, 2001).
Coordination Chemistry with Transition Metals
Spirocyclic compounds, including variants of 3-Ethoxyspiro[3.3]heptan-1-one, have been used to form coordination complexes with transition metals. These complexes have unique structural and chemical properties that make them interesting for research in coordination chemistry and potential material science applications (Petrukhina et al., 2005).
Synthesis and Structural Analysis in Organic Chemistry
Spirocyclic compounds like 3-Ethoxyspiro[3.3]heptan-1-one are key in the synthesis and structural analysis of complex organic molecules. Their applications in creating new stereoisomers and understanding molecular conformations are significant in organic chemistry, particularly in the development of new pharmaceuticals and materials (Rowicki et al., 2019).
Spirocyclic Ligands in Drug Discovery
In drug discovery, spirocyclic compounds are used as building blocks due to their unique structural properties. Their ability to act as restricted surrogates for more common chemical structures makes them valuable in optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) parameters of lead compounds (Chernykh et al., 2015).
Potential in Material Science
Research on spirocyclic compounds, including 3-Ethoxyspiro[3.3]heptan-1-one, extends to material science, particularly in the development of new photoresponsive materials. Their unique properties make them candidates for applications in advanced materials that respond to external stimuli (Feuerstein et al., 2019).
Safety And Hazards
properties
IUPAC Name |
1-ethoxyspiro[3.3]heptan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-11-8-6-7(10)9(8)4-3-5-9/h8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRJCMWIKNTFEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(=O)C12CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxyspiro[3.3]heptan-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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